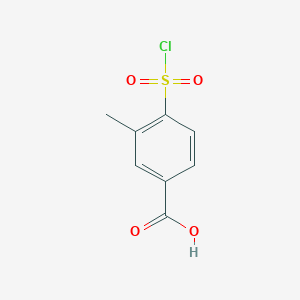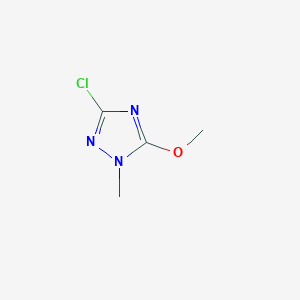
2-Cyclopentylidene-2-fluoroacetic acid
Overview
Description
2-Cyclopentylidene-2-fluoroacetic acid is a chemical compound with the CAS Number: 777946-22-2 . It has a molecular weight of 144.15 and its IUPAC name is cyclopentylidene (fluoro)acetic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9FO2/c8-6(7(9)10)5-3-1-2-4-5/h1-4H2,(H,9,10) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular formula is C7H9FO2 .Scientific Research Applications
Crystallographic and Geometrical Studies
- The crystal structure of 2-cyclohexylidene-2-fluoroacetic acid, a related compound, has been analyzed, contributing to the understanding of fluoro-olefins as peptide analogues. These studies, using ab initio MO theory, reveal structures in agreement with experimental data (Abraham, Ellison, Schönholzer, & Thomas, 1986).
Synthesis of α-Fluoro-β-amino Acid Derivatives
- In an organocatalytic enantioselective synthesis, 2-cyclopentylidene-2-fluoroacetic acid derivatives have been utilized to generate 3-fluoro-β-lactams with high enantio- and diastereoselectivity. This method opens up pathways for producing α-fluoro-β-amino acid derivatives (Straub & Birman, 2018).
Inhibition of Reproduction in Nematodes
- Fluoroacetic acid, including derivatives like this compound, has been identified as a potent inhibitor of reproduction in the nematode Caenorhabditis elegans, indicating a potential research tool for studies requiring age synchrony (Middendorf & Dusenbery, 1993).
Analysis of Fluoroacetic Acid in Biological Samples
- Analytical methods have been developed for the extraction and determination of fluoroacetic acid, which would include compounds like this compound, in plant samples. This involves techniques such as extractive alkylation, pentafluorobenzylation, and gas chromatography-mass spectrometry (Vartiainen & Kauranen, 1984).
Atmospheric Photooxidation Studies
- The Cl-initiated photooxidation of a series of fluoroacetates, which would include this compound derivatives, has been studied in an environmental chamber. This research is significant for understanding the atmospheric implications of fluoroacetates and their role as a source of fluorocarboxylic acids (Blanco et al., 2010).
Microbial Metabolism Studies
- Investigations into the ability of bacteria to metabolize fluoroacetate or fluoroacetamide, which may include compounds like this compound, have been conducted. This research provides insights into the metabolic pathways and potential environmental impacts of fluoroacetates (Kelly, 1965).
Safety and Hazards
properties
IUPAC Name |
2-cyclopentylidene-2-fluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FO2/c8-6(7(9)10)5-3-1-2-4-5/h1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJYQWCCMCHIRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C(=O)O)F)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
777946-22-2 | |
| Record name | 2-cyclopentylidene-2-fluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B1455533.png)

![3-[(Methylamino)methyl]cyclobutan-1-ol](/img/structure/B1455536.png)
![7-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B1455537.png)


![2-[(3-Methylcyclopentyl)amino]ethan-1-ol](/img/structure/B1455542.png)




![7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B1455552.png)
